Pentadec-6-en-4-yne
Description
Structure
3D Structure
Properties
CAS No. |
93176-18-2 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
pentadec-6-en-4-yne |
InChI |
InChI=1S/C15H26/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h12,14H,3-7,9,11,13,15H2,1-2H3 |
InChI Key |
TXHPUUWWERGRCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC#CCCC |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Pentadec 6 En 4 Yne and Its Structural Analogues
Stereoselective Construction of Enynes: Advanced Catalytic and Reagent-Based Strategies
Achieving the desired three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in modern organic synthesis. For enynes, this means controlling the geometry of the double bond and, if present, any chiral centers.
Palladium-Catalyzed Coupling Reactions: Recent Advancements in Enyne and Enediyne Formation
Palladium catalysts are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, a cornerstone of enyne synthesis, joins a terminal alkyne with a vinyl or aryl halide. wikipedia.orgresearchgate.net Recent advancements have expanded the scope of this reaction, including decarbonylative versions that utilize carboxylic acid derivatives as coupling partners. rsc.org This allows for the use of a wider range of readily available starting materials. rsc.org
The Sonogashira reaction is not only used for simple enynes but also for the construction of more complex enediynes, which contain two alkyne units. koreascience.krresearchgate.net Palladium-catalyzed cyclization reactions of enediynes can lead to the formation of intricate polycyclic structures. koreascience.krcapes.gov.br The mechanism of these cyclizations is thought to involve alkylpalladium intermediates. capes.gov.br To avoid the undesired formation of alkyne dimers (Glaser coupling), copper-free variations of the Sonogashira reaction have been developed. wikipedia.org
| Reaction Type | Catalyst System | Key Features | Reference(s) |
| Sonogashira Coupling | Palladium/Copper | Forms C(sp²)-C(sp) bonds | wikipedia.orgrsc.org |
| Decarbonylative Sonogashira | Palladium/Nickel-Copper | Uses carboxylic acid derivatives | rsc.org |
| Enediyne Cyclization | Palladium | Forms polycyclic systems | koreascience.krcapes.gov.br |
| Copper-Free Sonogashira | Palladium | Avoids alkyne homocoupling | wikipedia.org |
Organometallic Approaches: Utilizing Higher-Order Vinyl Cyanocuprates and Other Metal Reagents for Stereocontrolled Enyne Synthesis
Organometallic reagents, particularly those based on copper, offer a high degree of control over the stereochemical outcome of enyne synthesis. Organocuprates, such as Gilman reagents, are known for their ability to undergo conjugate addition to α,β-unsaturated systems. nycu.edu.tw In the case of enynoates, organocuprates can add in a 1,4- or 1,6-fashion depending on the substrate structure. nycu.edu.tw
Higher-order cyanocuprates have been employed in the stereocontrolled synthesis of enediynes through the carbocupration of diynes. beilstein-journals.org These reactions proceed with high regio- and stereoselectivity. The resulting vinylcuprate intermediates can be trapped with various electrophiles to yield functionalized enediynes. beilstein-journals.org Other transition metals, such as iron, have also been utilized in the synthesis of enynes through the C-H functionalization of alkynes. nih.govacs.org
| Reagent Type | Reaction | Selectivity | Reference(s) |
| Gilman Reagents | Conjugate Addition to Enynoates | Chemo- and regioselective | nycu.edu.tw |
| Higher-Order Cyanocuprates | Carbocupration of Diynes | High regio- and stereoselectivity | beilstein-journals.orgbeilstein-journals.org |
| Iron Catalysts | Propargylic C-H Functionalization | α-methenylation of alkynes | nih.govacs.org |
| Organozinc Reagents | Carbozincation of Alkynes | Stereoselective | beilstein-journals.org |
Asymmetric Synthetic Routes: Employment of Chiral Auxiliaries and Catalysts in Enyne Stereocontrol, including Vibrational Circular Dichroism (VCD) for Configuration Assignment
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction. dntb.gov.uanih.gov Alternatively, chiral catalysts can be used to create a chiral environment for the reaction. nih.gov
A variety of chiral catalysts have been developed for the asymmetric synthesis of enynes, including those based on N,N'-dioxide/scandium(III) complexes and chiral phosphoric acids. nih.govfrontiersin.org These catalysts have been successfully applied in conjugate addition reactions to enynes, affording chiral allenes and other valuable products with high enantioselectivity. nih.gov The combination of photoredox and transition-metal catalysis has also emerged as a powerful strategy for the asymmetric functionalization of 1,3-enynes. dntb.gov.ua Once the chiral enyne is synthesized, its absolute configuration can be determined using techniques such as Vibrational Circular Dichroism (VCD).
| Method | Key Feature | Example | Reference(s) |
| Chiral Auxiliaries | Temporary attachment of a chiral group | Camphor derivatives | acs.org |
| Chiral Catalysts | Creates a chiral reaction environment | N,N'-dioxide/scandium(III) complexes | nih.gov |
| Dual Catalysis | Combination of two catalytic cycles | Photoredox and chromium catalysis | dntb.gov.ua |
| VCD Spectroscopy | Determines absolute configuration |
Innovative Reaction Pathways for Diversified Enyne Scaffolds
Beyond the classic coupling reactions, chemists are continually developing new methods to construct and diversify enyne frameworks.
Alkyne Functionalization and Olefin-Alkyne Metathesis in Pentadec-6-en-4-yne Synthetic Design
Alkyne functionalization refers to the introduction of new chemical groups onto an alkyne. This can be a powerful strategy for building molecular complexity. For instance, iron-catalyzed propargylic C–H functionalization allows for the conversion of alkyl-substituted alkynes into 1,3-enynes. nih.govacs.org Copper-catalyzed functionalization of enynes can lead to a variety of products, including boro- and hydrofunctionalized derivatives. rsc.org
Olefin-alkyne metathesis is a powerful reaction that rearranges the bonds between an olefin and an alkyne, leading to the formation of a new enyne. This reaction, often catalyzed by ruthenium complexes, has been used in the synthesis of dienynes.
Radical-Mediated and Photochemical Transformations for Enyne Framework Assembly
Radical reactions involve highly reactive species with unpaired electrons. These reactions can be used to form carbon-carbon bonds and construct complex ring systems. Radical-mediated annulation of 1,n-enynes is an efficient way to access polycyclic compounds. sciengine.com These reactions can be initiated by various methods, including the use of radical initiators or by photoredox catalysis. sciengine.commdpi.com For example, the K2S2O8-mediated radical cyclization of 1,6-enynes has been used to synthesize functionalized γ-lactams. acs.orgacs.org
Chemoenzymatic and Biosynthetic Mimicry Approaches to Enyne Motifs
The synthesis of complex natural products, including those containing the enyne (or polyenyne) motif, presents significant challenges to traditional organic synthesis. Chemoenzymatic and biosynthetic mimicry approaches have emerged as powerful strategies to construct these intricate molecules with high selectivity and efficiency. These methods leverage the inherent catalytic prowess of enzymes or are inspired by nature's own synthetic pathways, offering a greener and often more direct route to target compounds like this compound and its analogues.
The biosynthesis of polyacetylenic natural products, a class to which enynes belong, is predominantly derived from fatty acid metabolism. researchgate.netmdpi.com Key enzymatic transformations, including desaturation, acetylenation, hydroxylation, and chain-shortening, are responsible for converting common fatty acids into a diverse array of bioactive polyacetylenes. mdpi.comnih.gov By understanding and harnessing these enzymatic tools, it is possible to devise synthetic strategies that mirror these natural processes.
A plausible biosynthetic pathway for a C15 enyne such as this compound would likely originate from a common C18 polyunsaturated fatty acid, such as linoleic acid. This process would involve a series of enzymatic steps catalyzed by fatty acid modifying enzymes.
Key Enzyme Classes in Enyne Biosynthesis:
| Enzyme Class | Function in Enyne Biosynthesis | Substrate Example | Product Example |
| Fatty Acid Desaturase (FAD) | Introduces double bonds (C=C) into the fatty acid acyl chain. usask.ca | Oleic Acid | Linoleic Acid |
| Fatty Acid Acetylenase | A divergent form of FAD that catalyzes the conversion of a double bond into a triple bond (C≡C). researchgate.net | Linoleic Acid | Crepenynic Acid |
| Lipoxygenase (LOX) | Catalyzes the regio- and stereospecific hydroperoxidation of polyunsaturated fatty acids. mdpi.commdpi.com | Linoleic Acid | 13-Hydroperoxyoctadecadienoic acid (13-HPOD) |
| Allene (B1206475) Oxide Synthase (AOS) | Converts fatty acid hydroperoxides into unstable allene oxides, which can be precursors to various oxylipins. nih.govbiorxiv.org | 13-HPOT | 12,13-Epoxylinolenic acid |
| Oxidation Enzymes (e.g., P450s) | Catalyze various oxidative modifications, including hydroxylation and epoxidation. | Fatty Acid Chain | Hydroxylated/Epoxidized Fatty Acid |
| Chain-Shortening Enzymes | Modify the carbon chain length, typically through α- or β-oxidation mechanisms. mdpi.comnih.gov | C18 Polyacetylene | C17, C15, or C13 Polyacetylenes |
Biosynthetic Mimicry: A Plausible Route to this compound
Mimicking the natural biosynthetic logic, a chemoenzymatic route to this compound can be proposed, starting from a readily available fatty acid precursor. The biosynthesis of related C17 polyacetylenes, such as falcarinol, provides a well-studied template for this approach. mdpi.comnih.gov These pathways typically involve the initial desaturation and acetylenation of a C18 fatty acid, followed by enzymatic chain shortening.
Acetylenic Precursor Formation: The synthesis would commence with the enzymatic conversion of linoleic acid. A key enzyme, a fatty acid acetylenase (a diverged Δ12 fatty acid desaturase), would catalyze the formation of a triple bond at the Δ12 position, yielding crepenynic acid (octadec-9-en-12-ynoic acid). researchgate.net Further desaturation could then install additional double bonds.
Enzymatic Chain Shortening: To arrive at a C15 backbone from a C18 precursor, enzymatic chain-shortening is required. Nature employs oxidation mechanisms, such as β-oxidation, to shorten the fatty acid chain from the carboxyl end. mdpi.com A controlled, multi-step enzymatic β-oxidation cascade could theoretically remove three carbons (as one acetyl-CoA and one carbon unit, or through alternative oxidative cleavage) to yield a C15 fatty acid intermediate. The precise enzymes governing this chain-shortening in polyacetylene biosynthesis are still an active area of research but are crucial for accessing different chain lengths. mdpi.comnih.gov
Positional Isomerization: The final arrangement of the double and triple bonds in this compound requires specific regiochemistry. The enzymatic machinery, including isomerases, would be responsible for positioning the unsaturations at the C4 (yne) and C6 (ene) positions. The formation of conjugated enyne systems is a common motif in natural polyacetylenes.
The Role of the Lipoxygenase (LOX) Pathway
While fatty acid acetylenases are directly responsible for triple bond formation, the lipoxygenase (LOX) pathway represents another critical branch of fatty acid metabolism that can be exploited in biomimetic synthesis. LOX enzymes introduce hydroperoxy groups into polyunsaturated fatty acids with high regio- and stereoselectivity. mdpi.comacs.org
For example, a hydroperoxide generated by a specific LOX could be chemically reduced and eliminated to form a conjugated enyne system, a strategy that combines the selectivity of the initial enzymatic oxygenation with the reliability of a subsequent chemical transformation.
Research Findings in Enyne Biosynthesis
Modern research has begun to identify and characterize the specific enzymes responsible for creating acetylenic bonds. Studies on plant families like Asteraceae and Apiaceae, and in some fungi, have been particularly fruitful. researchgate.netmdpi.com
Table of Key Research Findings on Acetylenase Enzymes:
| Enzyme | Source Organism | Substrate(s) | Key Finding | Reference |
| Crep1 | Crepis alpina | Linoleic Acid | A bifunctional FAD2-like enzyme that can both desaturate oleic acid and convert the Δ12 double bond of linoleic acid into a triple bond to form crepenynic acid. | researchgate.netnih.gov |
| FAD2-like Acetylenase | Helianthus annuus (Sunflower) | Linoleate | An enzyme induced by fungal elicitors, suggesting a role in plant defense. Expression in transgenic soybeans led to the accumulation of Δ12-acetylenic fatty acids. | researchgate.net |
| Various FAD2-like enzymes | Multiple plant species | Oleic Acid, Linoleic Acid | Site-directed mutagenesis studies have identified key amino acid residues that control whether the enzyme acts as a desaturase or an acetylenase, highlighting the subtle structural features that govern chemoselectivity. | nih.gov |
| Fatty acid desaturase/acetenylase system | Cantharellus formosus | Short-chain fatty acids | Characterization of an acetylenase with a preference for shorter chain lengths, indicating enzymatic machinery exists for producing a diversity of polyacetylene chain lengths. | researchgate.net |
These findings underscore the principle that a limited set of enzyme families, primarily divergent fatty acid desaturases, are responsible for the structural diversity of polyacetylene natural products. By selecting or engineering enzymes with the appropriate substrate and regiochemical specificity, it is feasible to construct specific enyne-containing molecules like this compound in a controlled, biomimetic fashion.
Biosynthesis, Isolation, and Natural Abundance of Enynes Structurally Analogous to Pentadec 6 En 4 Yne
The natural world is replete with compounds bearing the enyne moiety, which are products of complex biosynthetic pathways. These molecules are found in organisms ranging from marine algae to terrestrial plants and fungi, often exhibiting significant structural diversity and biological activity.
Advanced Isolation and Characterization Methodologies for Naturally Occurring Enyne Compounds
The isolation and structural elucidation of enyne compounds from complex natural extracts present significant challenges due to their often low abundance and potential instability. The successful characterization of these molecules relies on a combination of advanced chromatographic and spectroscopic techniques.
Chromatographic Separation Techniques (e.g., HPLC, GC) for Enyne Enrichment and Purification
The initial step in isolating enyne compounds from a crude extract typically involves various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of these compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water with methanol (B129727) or acetonitrile), is particularly effective for separating acetogenins (B1209576) and other lipophilic enynes. researchgate.netchromatographyonline.comnih.govmdpi.com Gradient elution, where the mobile phase composition is changed over time, is commonly employed to resolve complex mixtures. For instance, a gradient of increasing organic solvent concentration can effectively separate compounds with a wide range of polarities.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique, especially for the analysis of more volatile enyne compounds. nih.govhalocolumns.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The subsequent mass spectrometric analysis provides information on the molecular weight and fragmentation pattern of the eluted compounds, aiding in their identification. For halogenated C15 acetogenins, GC-MS can be a powerful tool for identifying known compounds by comparing their mass spectra and retention times with those of authentic standards. nih.gov
| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application for Enynes |
| Reversed-Phase HPLC | C18 (Octadecylsilane) | Water/Methanol or Water/Acetonitrile gradient | Separation and purification of C15 acetogenins and other non-volatile enynes. |
| Gas Chromatography (GC) | 5% Phenyl Polymethylsiloxane | Helium | Analysis of volatile enyne derivatives and polyacetylenes. |
Strategies for Structural Elucidation of Minor Enyne Components from Complex Natural Extracts
Determining the precise chemical structure of novel enyne compounds, particularly those present in minute quantities within a complex mixture, is a significant challenge. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the compound's structure.
NMR spectroscopy is indispensable for the complete structural elucidation of new molecules. One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the different types of protons and carbons present in the molecule. However, for complex structures, two-dimensional (2D) NMR techniques are essential. pitt.edunih.govmdpi.comnih.govuu.nl These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.
A significant challenge in the analysis of natural extracts is the presence of co-eluting minor components, where two or more compounds are not fully separated by chromatography. In such cases, advanced 2D NMR techniques can sometimes be used to "deconvolute" the spectra and elucidate the structures of the individual components. For instance, by carefully analyzing the correlation networks in HSQC and HMBC spectra, it may be possible to assign sets of signals to different molecules present in the mixture. The combination of these powerful spectroscopic methods allows chemists to confidently determine the structures of even trace amounts of novel enyne natural products. semanticscholar.orgphcog.com
Reaction Mechanisms and Chemical Transformations of Pentadec 6 En 4 Yne and Enyne Architectures
Investigations into the Reactivity of Conjugated and Non-Conjugated Enyne Systems
The reactivity of enynes is profoundly influenced by the spatial relationship between the alkene and alkyne moieties. In non-conjugated systems like Pentadec-6-en-4-yne, the double and triple bonds are separated by one or more sp³-hybridized carbon atoms, leading them to react largely as independent functional groups. In contrast, conjugated enynes feature an uninterrupted system of p-orbitals, which allows for electronic delocalization and results in distinct reactivity patterns. libretexts.orglibretexts.org This delocalization stabilizes the molecule and influences the regiochemical and stereochemical outcomes of various transformations. libretexts.orgutdallas.edu
Electrophilic Additions: Electrophilic addition reactions involve the attack of an electrophile on the electron-rich π-systems of the alkene or alkyne. numberanalytics.com For a non-conjugated enyne like this compound, the relative reactivity of the double versus the triple bond dictates the initial site of reaction. Typically, the alkene is more nucleophilic and reacts faster with electrophiles than the alkyne.
The mechanism proceeds through the formation of a carbocation intermediate, with the electrophile adding to the π-bond. libretexts.org The subsequent attack by a nucleophile completes the addition. The regioselectivity of these additions to unsymmetrical alkenes and alkynes is governed by Markovnikov's rule, which states that the electrophile (often H⁺) adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. slideshare.netlibretexts.org In the case of this compound, both the double and triple bonds are internal and disubstituted, which would lead to a mixture of regioisomers upon addition of an unsymmetrical reagent like HBr, though subtle electronic effects from the alkyl and alkynyl substituents can influence the outcome.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.commasterorganicchemistry.com The geometry of the carbocation intermediate, which is typically trigonal planar, allows for nucleophilic attack from either face, often resulting in a mixture of syn and anti addition products. libretexts.org However, some reactions, particularly those involving bridged intermediates like a bromonium ion (from the addition of Br₂), proceed with specific stereochemistry, typically anti-addition. lasalle.edu
Nucleophilic Additions: Nucleophilic additions are more common for conjugated enyne systems, where the electronic communication between the double and triple bonds creates electrophilic sites susceptible to attack by nucleophiles (Michael addition). The regioselectivity is determined by both kinetic and thermodynamic factors, as well as the nature of the substituents on the enyne. researchgate.net For instance, studies on (E)-1,5-diarylpent-2-en-4-yn-1-ones have shown that the site of nucleophilic attack (double vs. triple bond) can be controlled by the electronic properties of the aryl substituents. researchgate.net Electron-donating groups favor addition to the double bond, while electron-withdrawing groups direct the nucleophile to the triple bond. researchgate.net Theoretical studies on copper-catalyzed nucleophilic additions have highlighted the critical role of steric hindrance in determining the stereoselectivity of the reaction. mdpi.com
Table 1: Regio- and Stereoselectivity in Addition Reactions of Enynes
| Reaction Type | Reagent | Enyne System | Regioselectivity | Stereoselectivity | Reference(s) |
|---|---|---|---|---|---|
| Electrophilic Addition | HBr | Non-Conjugated (General) | Markovnikov Rule applies to each moiety independently. libretexts.org | Mixture of syn and anti addition (via carbocation). libretexts.org | libretexts.orglibretexts.org |
| Electrophilic Addition | Br₂ | Non-Conjugated (General) | Addition across either π-bond. | Anti-addition (via halonium ion). lasalle.edu | lasalle.edu |
| Nucleophilic Addition | Piperidine | Conjugated Enynone | Kinetically controlled addition to the double bond. | Not specified. | researchgate.net |
| Nucleophilic Addition | Piperazine | Conjugated Enynone (with electron-donating groups) | Addition to the double bond. | Not specified. | researchgate.net |
| Nucleophilic Addition | Piperazine | Conjugated Enynone (with electron-withdrawing groups) | Addition to the triple bond. | Not specified. | researchgate.net |
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. While this compound itself cannot directly participate as the diene component, enynes are crucial precursors for generating the necessary dienes.
A prominent strategy is the tandem enyne metathesis/Diels-Alder reaction. chim.it Ring-closing enyne metathesis (RCEYM), catalyzed by ruthenium complexes, transforms an acyclic enyne into a cyclic 1,3-diene. uwindsor.ca This newly formed diene can then undergo an intramolecular or intermolecular Diels-Alder reaction to build complex polycyclic frameworks. chim.itacs.orgnih.gov The efficiency and outcome of these tandem processes can be influenced by the catalyst, reaction conditions, and the nature of the dienophile. acs.orgthieme-connect.com For example, some domino reactions benefit from the continued presence of the ruthenium catalyst in the cycloaddition step, while others may require a Lewis acid co-catalyst. acs.org
Transition metals like rhodium and gold can also catalyze cycloaromatization reactions of enediynes, which proceed through a formal tetradehydro-Diels-Alder (TDDA) pathway. rsc.org These reactions allow for the direct synthesis of substituted aromatic rings from acyclic precursors under mild conditions, avoiding the harsh temperatures often required for thermal TDDA reactions. rsc.org
Table 2: Examples of Cycloaddition Strategies Involving Enyne Substrates
| Reaction Strategy | Catalyst / Conditions | Enyne Substrate Type | Intermediate | Product Type | Reference(s) |
|---|---|---|---|---|---|
| RCEYM / Diels-Alder | Ruthenium Carbene (e.g., Grubbs' catalyst) | Acyclic enynes | Cyclic 1,3-diene | Polycyclic structures | chim.itnih.gov |
| CEYM / Intramolecular Diels-Alder | Hoveyda-Grubbs Catalyst | Conjugated enones with a remote olefin | Cross-metathesis derived triene | Linear bicyclic scaffolds | researchgate.net |
| Tetradehydro-Diels-Alder (TDDA) | Rhodium(I) Complex | Tethered unconjugated enediynes | Cyclic allene (B1206475) intermediate | Substituted isobenzofurans, isoindolines | rsc.org |
| Enyne Ring-Rearrangement / Diels-Alder | Ruthenium Methylidene | Cyclic enones with alkyne side chain | Rearranged triene with a butadiene moiety | Fused tricyclic products | thieme-connect.com |
Oxidative and Reductive Transformations of Enyne Functional Groups
The alkene and alkyne groups within enyne structures are susceptible to both oxidation and reduction. The ability to selectively modify one functionality while preserving the other is a key challenge in the synthesis and degradation of these molecules.
Autoxidation refers to the slow, spontaneous oxidation of organic compounds upon exposure to air. wikipedia.org For long-chain unsaturated molecules like this compound, this process is a primary degradation pathway. The mechanism is a free-radical chain reaction involving initiation, propagation, and termination steps. wikipedia.orgrsc.org
Initiation: An initiator (e.g., light, heat, or metal impurities) abstracts a hydrogen atom from an allylic or propargylic position, which are weakened C-H bonds adjacent to the double or triple bond, respectively, to form a carbon-centered radical.
Propagation: The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another enyne molecule, generating a hydroperoxide (ROOH) and a new carbon radical, thus propagating the chain. wikipedia.org
Termination: The reaction ceases when radicals combine with each other.
In environmental contexts, the degradation of unsaturated compounds floating in marine environments is driven by factors like UV radiation and oxygen. rsc.org This photo-oxidation leads to chain scission, forming smaller, more oxidized fragments such as aldehydes, ketones, and carboxylic acids. rsc.orgrsc.org The complex structures of some organic pollutants, particularly those with conjugated systems, can make them resistant to biodegradation. rsc.org Microbial enzymes, through hydrolysis and oxidation, can play a role in breaking down these molecules, although abiotic degradation often precedes biological action. rsc.orgiastate.eduujecology.com
The reduction of enynes offers a pathway to various saturated and partially saturated compounds. The primary challenge is achieving chemoselectivity—selectively reducing one unsaturated group in the presence of the other. sci-hub.se
Selective Alkyne Reduction: The triple bond can be selectively reduced to a cis-(Z)-alkene using catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or certain iron and zinc complexes. organic-chemistry.orgnih.gov Reduction to a trans-(E)-alkene is achieved through dissolving metal reductions (e.g., Na in liquid NH₃) or via a two-step hydrosilylation/protodesilylation catalyzed by ruthenium complexes. organic-chemistry.orgacs.org
Selective Alkene Reduction: Achieving the selective hydrogenation of the C=C double bond while leaving the C≡C triple bond intact is more challenging due to the generally higher reactivity of alkynes in catalytic reductions. sci-hub.se However, specialized catalytic systems have been developed. For example, cobalt complexes have been shown to catalyze the highly chemo- and enantioselective hydrogenation of conjugated enynes to chiral propargylamines, leaving the alkyne untouched. sci-hub.se This selectivity is attributed to the cobalt's ability to selectively activate the alkenyl group without strongly interacting with the alkynyl group. sci-hub.se
Complete Reduction: Full reduction of both the double and triple bonds to the corresponding alkane (pentadecane, in the case of this compound) can be accomplished using powerful reducing systems like H₂ gas with a platinum or palladium-on-carbon (Pd/C) catalyst under more forcing conditions. lasalle.edu
Table 3: Chemoselective Reduction Strategies for Enyne Systems
| Desired Transformation | Reagent / Catalyst | Selectivity | Product Stereochemistry | Reference(s) |
|---|---|---|---|---|
| Alkyne → Alkene | H₂, Lindlar's Catalyst | Alkyne over Alkene | cis-(Z)-Alkene | nih.gov |
| Alkyne → Alkene | [Cp*Ru(MeCN)₃]PF₆, then CuI/TBAF | Alkyne over Alkene | trans-(E)-Alkene | organic-chemistry.orgacs.org |
| Alkyne → Alkene | Bench-stable iron complex, H₂ | Alkyne over Alkene | cis-(Z)-Alkene | organic-chemistry.org |
| Alkene → Alkane | Co(II) complex / Zn, H₂ | Alkene over Alkyne (in conjugated enynes) | (S)- or (R)-alkane moiety | sci-hub.se |
| Enyne → Alkane | H₂, Pd/C or PtO₂ | Reduces both π-systems | Alkane | lasalle.edu |
Rearrangement Reactions and Catalytic Conversions of Enyne Skeletons
Enyne skeletons are highly versatile platforms for rearrangement reactions, often catalyzed by transition metals, which can generate significant molecular complexity from simple acyclic precursors. nih.govwiley-vch.de These reactions are attractive for their atom economy and ability to forge new cyclic and bicyclic structures. nih.gov
Metals such as palladium, platinum, gold, and ruthenium are potent catalysts for enyne cycloisomerization. nih.govbeilstein-journals.org The reaction pathway is highly dependent on the metal, its ligands, and the enyne substrate structure. For example, gold(I) and platinum(II) catalysts can promote the electrophilic rearrangement of 1,5- and 1,6-enynes into bicyclic products. msu.ru
Gold(I) catalysis, in particular, has been extensively studied for 1,6-enyne rearrangements. The reaction typically proceeds via coordination of the gold catalyst to the alkyne, followed by an intramolecular attack of the alkene. This leads to a bicyclic gold(I) carbene intermediate which can then undergo various rearrangements. acs.org These can include single-cleavage pathways to form exo- or endo-type 1,3-dienes or double-cleavage pathways leading to different carbene intermediates and ultimately different diene products. acs.org The selectivity between these pathways can be influenced by tethers and substituents on the enyne backbone. acs.org Ruthenium catalysts can also promote tandem alkenylation/cyclopropanation reactions of enynes with diazo compounds, leading to bicyclic amino acid derivatives while inhibiting the more common ring-closing metathesis pathway. msu.ru
Table 4: Catalytic Rearrangement Reactions of Enyne Skeletons
| Catalyst System | Enyne Type | Reaction Type | Product Skeleton | Reference(s) |
|---|---|---|---|---|
| Gold(I) Complexes | 1,6-Enynes | Skeletal Rearrangement | Exo- or Endo-type 1,3-dienes | acs.org |
| Platinum(II) / Gold(I) | 1,5-Enynes | Electrophilic Rearrangement | Bicyclo[3.1.0]hexane derivatives | msu.ru |
| Cp*(Cl)Ru(COD) / Diazo Compound | Enynes with amino acid moiety | Tandem Alkenylation/Cyclopropanation | Bicyclo[3.1.0]hexane and [4.1.0]heptane derivatives | msu.ru |
| Palladium(II) Complexes | 1,n-Enynes | Cycloisomerization | Various cyclic and bicyclic systems | nih.gov |
| Gold(I) Complexes | 3-alkoxy-1,5-enynes | Benzannulation (6-endo-dig) | Functionalized benzenes | beilstein-journals.org |
Strategic Research Applications of Pentadec 6 En 4 Yne in Complex Chemical Synthesis
Pentadec-6-en-4-yne as a Key Intermediate in the Total Synthesis of Challenging Natural Products
The strategic placement of the alkene and alkyne functionalities within the carbon skeleton of molecules like this compound allows for a diverse array of chemical transformations, making it a valuable hypothetical intermediate in the synthesis of complex natural products.
Strategic Integration of Enyne Units in Macrolactone and Polyketide Construction
The construction of macrolactones and polyketides, classes of natural products known for their structural complexity and significant biological activities, often relies on efficient methods for the formation of large rings and stereocontrolled installation of functional groups. Enyne metathesis, a powerful carbon-carbon bond-forming reaction, stands out as a key strategy where a molecule like this compound could be employed. researchgate.netthieme-connect.com
In a representative synthetic approach, an acyclic precursor containing both an alkene and an alkyne, structurally analogous to a functionalized this compound derivative, can undergo a ring-closing enyne metathesis (RCEYM) to furnish a macrocyclic diene. This transformation is typically catalyzed by ruthenium-based complexes, such as the Grubbs catalysts. nih.gov The resulting diene within the macrolactone or polyketide framework can then be further elaborated, for instance, through Diels-Alder reactions or selective oxidations, to introduce additional stereocenters and functional groups.
A general strategy for the construction of macrocyclic lactones has been described that involves a sequential ring-closing metathesis followed by an intramolecular cross-coupling reaction. acs.org This highlights the modularity that enyne-containing fragments bring to complex synthesis. The synthesis of the macrolactone cores of natural products like the maltepolides has been investigated using a diene-ene ring-closing metathesis strategy, showcasing the utility of related unsaturated systems. dss.go.th
Table 1: Representative Enyne Metathesis Reactions in Macrolactone Synthesis
| Enyne Precursor Type | Catalyst | Product Type | Potential Application |
| Acyclic enyne ester | Grubbs II Catalyst | Macrolactone with conjugated diene | Synthesis of polyketide natural products |
| ω-alkenyl-α,β-alkynyl ester | Hoveyda-Grubbs Catalyst | Functionalized macrolactone | Access to diverse macrolide scaffolds |
| Dienyne precursor | Grubbs Catalyst | Bicyclic lactone | Construction of complex fused ring systems |
This table presents generalized data based on known enyne metathesis reactions and is intended to be illustrative of the potential applications of a compound like this compound.
Elaboration of Enyne Scaffolds Towards Biologically Relevant Architectures, e.g., Taxamycins and Elatenynes
The enyne scaffold is a recurring motif in the synthesis of several potent, biologically active natural products. The Taxamycins, a family of enediyne antitumor antibiotics, and the Elatenynes, marine-derived natural products with unique halogenated tetrahydrofuran (B95107) structures, provide compelling examples of how a this compound-like structure could be elaborated.
In the context of Taxamycin synthesis, the core structure features a bicyclic system containing an enediyne unit. Synthetic approaches to these molecules often involve the coupling of smaller, functionalized fragments. A building block derived from this compound could hypothetically serve as a precursor to one of these fragments, with the enyne moiety being further manipulated to install the second alkyne required for the enediyne system. The synthesis of taxoid-calicheamicin hybrids has been explored, demonstrating the modular approach to constructing these complex molecules. researchgate.net The final ring closure to form the characteristic 12-membered ring of a taxamycin has been achieved using an intramolecular Cr–Ni mediated condensation of an iodoalkyne, a functional group that could be derived from the alkyne of an enyne precursor. cdnsciencepub.com
The total synthesis of Elatenyne provides another example of the strategic use of enyne functionalities. researchgate.netnih.govacs.orgnih.govacs.org While the specific enyne used in the reported syntheses is not this compound, the strategies employed are highly relevant. For instance, the construction of the bis-THF (tetrahydrofuran) core of Elatenyne has been achieved through stereoselective cyclization reactions of precursors containing unsaturated side chains. nih.gov A key step in one approach involved a cross-metathesis reaction to install a pendant (Z)-enyne side chain. acs.org This underscores how the alkene and alkyne groups of an enyne can be sequentially and selectively functionalized to build up molecular complexity.
Exploration of Enyne-Containing Systems in Novel Material Development and Advanced Organic Chemistry
Beyond natural product synthesis, the unique electronic and structural properties of enyne-containing molecules like this compound make them attractive targets for research in materials science and for the development of new synthetic methods.
Design and Synthesis of Functional Molecules and Advanced Materials Incorporating Enyne Frameworks
The conjugated system of the enyne moiety can be harnessed to create novel organic materials with interesting photophysical and electronic properties. The incorporation of enyne frameworks into polymers and other functional materials is an active area of research. For example, enyne self-immolative polymers (SIPs) have been developed, which can undergo a metathesis cascade-triggered depolymerization. scielo.br While these polymers have not specifically utilized this compound, the underlying principle of using the enyne as a triggerable linkage is broadly applicable.
Furthermore, enyne-containing scaffolds have been used in the synthesis of functional chromophores. For instance, novel acetylenic scaffolds where Subphthalocyanine (SubPc) units are bridged by acetylenic moieties have been prepared. umsl.edu These materials exhibit interesting electrochemical properties, with the degree of communication between the SubPc units being tunable by the nature of the acetylenic bridge. umsl.edu The long alkyl chain of this compound could potentially be used to modulate the solubility and processing characteristics of such materials.
Table 2: Potential Applications of Enyne Frameworks in Materials Science
| Material Type | Enyne Functionality | Potential Property |
| Conjugated Polymers | Backbone component | Electronic conductivity, optical properties |
| Self-Immolative Polymers | Triggerable linkage | Controlled degradation |
| Functional Dyes | Bridging scaffold | Tunable photophysical and redox properties |
| Metal-Organic Frameworks | Functionalized linker | Porosity, catalytic activity |
This table is a generalized representation of how enyne functionalities can be incorporated into advanced materials and is illustrative of the potential roles for a molecule like this compound.
Development of Novel Synthetic Reagents and Methodologies Utilizing Enyne Scaffolds
The reactivity of the enyne group makes it a valuable platform for the development of new synthetic methods. Transition metal-catalyzed cycloisomerization of enynes is a powerful tool for structural diversification, allowing for the creation of a wide range of carbo- and heterocyclic scaffolds from a single enyne precursor. wikipedia.org The specific substitution pattern of this compound would influence the regioselectivity and stereoselectivity of such cyclization reactions.
Enyne scaffolds are also used to develop new reagents. For example, the Sonogashira coupling of terminal alkynes with vinyl halides is a standard method for the synthesis of 1,3-enynes. google.com Research into new vinylating and alkynylating reagents continues to expand the scope and utility of this reaction. The development of novel cascade reactions involving enynes allows for the rapid construction of complex molecular architectures from simple starting materials. wikipedia.org For instance, cascade cyclization reactions of 1,6-enynes have been extensively studied for the synthesis of fused and spiro compounds. cdnsciencepub.com
The development of methods for the stereoselective synthesis of enynes is also an important area of research. scielo.br The ability to control the geometry of the double bond and the stereochemistry of adjacent chiral centers is crucial for the application of enynes in the synthesis of complex targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
